4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
Description
The compound 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine features a pyrazole core substituted with a 2,2-difluoroethyl group at position 1 and an azepane-1-carbonyl moiety at position 2. Its molecular formula is C₁₃H₁₉F₂N₃O, with a molar mass of 283.31 g/mol. The azepane ring (7-membered) introduces conformational flexibility and moderate lipophilicity, influencing solubility and membrane permeability. This compound is hypothesized to target enzymes or receptors where the azepane carbonyl group engages in hydrogen bonding or hydrophobic interactions .
Properties
Molecular Formula |
C12H18F2N4O |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-(azepan-1-yl)methanone |
InChI |
InChI=1S/C12H18F2N4O/c13-10(14)8-18-7-9(11(15)16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8H2,(H2,15,16) |
InChI Key |
LGDNNVBXDFMWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=C2N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: This step may involve the use of difluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Azepane Ring: The azepane ring can be introduced through a coupling reaction with an appropriate azepane derivative, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the azepane moiety.
Reduction: Reduction reactions could target the carbonyl group or the difluoroethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halides, bases, acids
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole-3-carboxylic acid derivative, while reduction could produce a difluoroethylamine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluoroethyl group could enhance its binding affinity or stability, while the azepane ring might influence its pharmacokinetic properties.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine
- Structure : Similar pyrazole-3-amine core with a 2,2-difluoroethyl group but substitutes azepane with a 3-methylpiperidin-1-yl carbonyl (6-membered ring).
- Molecular Formula : C₁₂H₁₈F₂N₄O (272.29 g/mol ).
- Key Differences :
- Applications : The methyl group on piperidine may enhance metabolic stability, making it suitable for CNS-targeting drugs.
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
- Structure : Replaces azepane carbonyl with a bromine atom at position 3.
- Molecular Formula : C₆H₅BrF₂N₂O₂ (255.02 g/mol ).
- Key Differences: Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
- Applications : Intermediate in synthesizing agrochemicals or fluorinated pharmaceuticals.
3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22c)
- Structure : Complex hybrid molecule with a pyrazole-imidazopyridine-piperazine-isoxazole scaffold.
- Key Differences :
- Applications : Demonstrates the role of pyrazole derivatives in oncology drug discovery.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyridine and cyclopropyl substituents instead of azepane and difluoroethyl groups.
- Key Differences :
- Applications: Potential use in antimicrobial or antiviral agents due to heteroaromatic motifs.
Structural and Functional Analysis Table
Research Findings and Implications
- Azepane vs. Piperidine : The 7-membered azepane in the target compound likely improves binding to larger enzyme pockets compared to piperidine, as seen in protease inhibitors .
- Fluorine Effects : The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
- Synthetic Challenges : Bulky substituents (e.g., azepane) may reduce reaction yields, necessitating optimized coupling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
